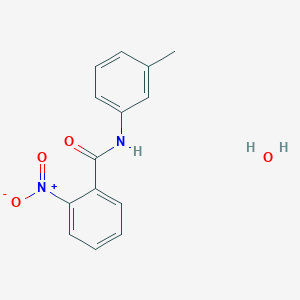![molecular formula C18H20O2S2 B11974616 1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- CAS No. 57009-78-6](/img/structure/B11974616.png)
1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H20O2S2. It is a derivative of 1,3-dithiane, a six-membered ring containing two sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which can be further manipulated under various conditions. For example, the use of yttrium triflate as a catalyst has been shown to be effective for the chemoselective protection of aldehydes .
Industrial Production Methods
Industrial production methods for 1,3-dithianes often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been explored to improve yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithianes undergo various types of chemical reactions, including:
Oxidation: Oxidation of 1,3-dithianes can be achieved using reagents like KMnO4 or OsO4.
Reduction: Reduction can be performed using H2/Ni or LiAlH4.
Substitution: Substitution reactions often involve nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-dithianes involves their ability to act as acyl anion equivalents. This allows them to participate in nucleophilic addition reactions, forming new carbon-carbon bonds . The sulfur atoms in the dithiane ring can also undergo oxidation or reduction, leading to various functional group transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dithiane: A similar compound with a phenyl group attached to the dithiane ring.
1,4-Dithianes: These compounds have a different ring structure but share similar reactivity and applications.
Uniqueness
1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and phenylmethoxy groups can influence its behavior in various chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
57009-78-6 |
|---|---|
Fórmula molecular |
C18H20O2S2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-phenylmethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20O2S2/c1-19-16-9-8-15(18-21-10-5-11-22-18)12-17(16)20-13-14-6-3-2-4-7-14/h2-4,6-9,12,18H,5,10-11,13H2,1H3 |
Clave InChI |
DRKUGXIFXHJXGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2SCCCS2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)

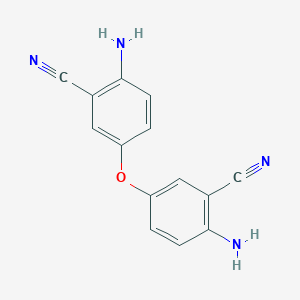
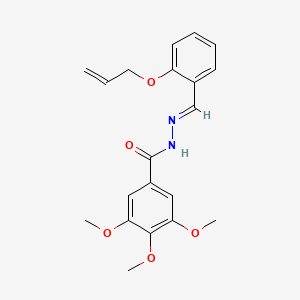
![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)

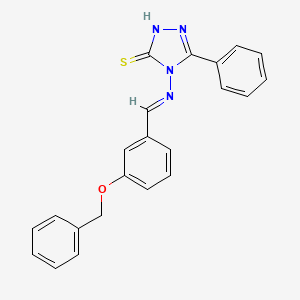
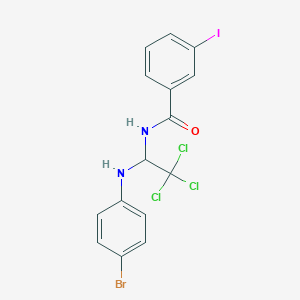
![7-(2,3-dihydroxypropyl)-8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11974627.png)
![methyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974629.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)
